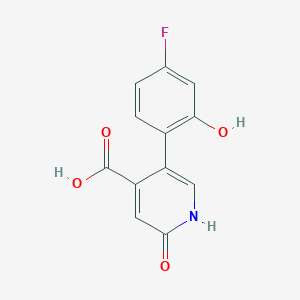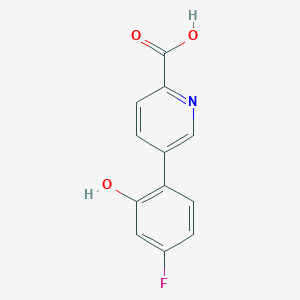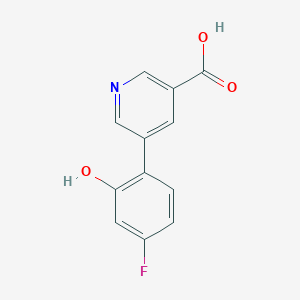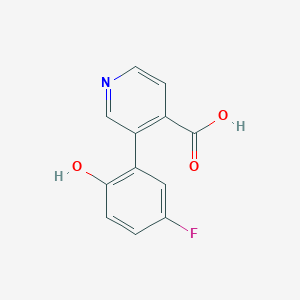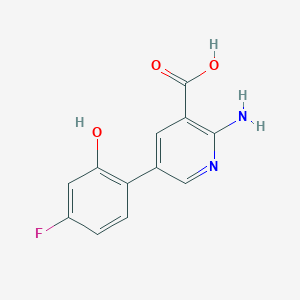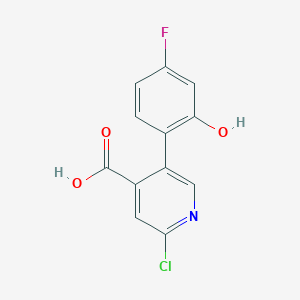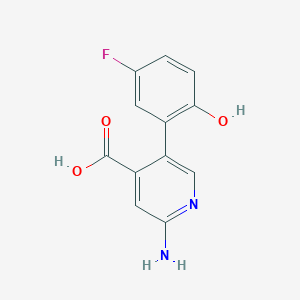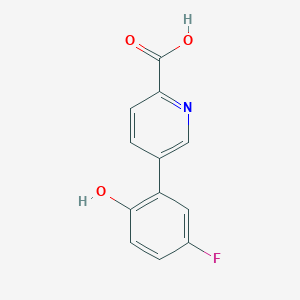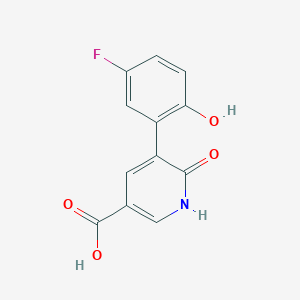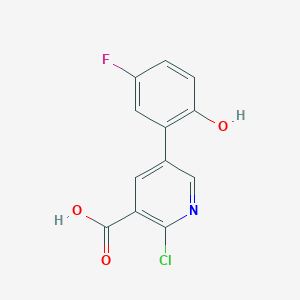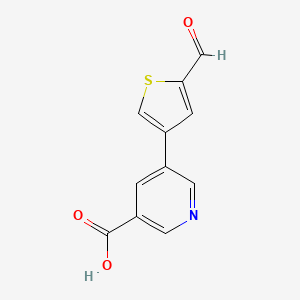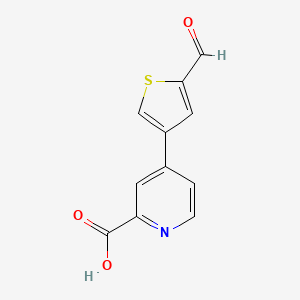
4-(2-Formylthiophen-4-YL)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Formylthiophen-4-YL)picolinic acid is an organic compound that features a unique structure combining a thiophene ring and a picolinic acid moiety
Preparation Methods
The synthesis of 4-(2-Formylthiophen-4-YL)picolinic acid typically involves the formation of the thiophene ring followed by the introduction of the picolinic acid moiety. Common synthetic routes include:
Thiophene Ring Formation: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of Picolinic Acid Moiety: The picolinic acid moiety can be introduced through a series of reactions involving the functionalization of the thiophene ring with a formyl group and subsequent coupling with picolinic acid.
Chemical Reactions Analysis
4-(2-Formylthiophen-4-YL)picolinic acid undergoes several types of chemical reactions:
Scientific Research Applications
4-(2-Formylthiophen-4-YL)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Formylthiophen-4-YL)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways . Additionally, its ability to chelate metal ions makes it useful in studying metal-dependent biological processes .
Comparison with Similar Compounds
4-(2-Formylthiophen-4-YL)picolinic acid can be compared with other similar compounds such as:
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
The uniqueness of this compound lies in its combination of a thiophene ring and a picolinic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-5-9-3-8(6-16-9)7-1-2-12-10(4-7)11(14)15/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMNCGJEZNTFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CSC(=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
